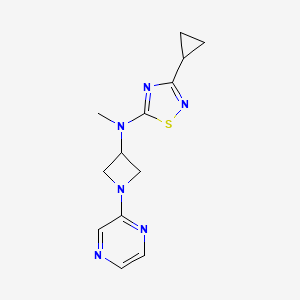![molecular formula C25H26ClN5O2 B2838362 3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848730-89-2](/img/no-structure.png)
3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a purine derivative, which are very important in biochemistry. Purines are part of DNA, RNA, and ATP, among other molecules. The presence of the chlorophenyl and dimethylphenyl groups suggest that this compound may have unique properties compared to other purines .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring and the attachment of the phenyl groups. Without specific information, it’s difficult to provide a detailed synthesis .Molecular Structure Analysis
The molecular structure would be based on the purine core, with the phenyl groups attached at the 2 and 9 positions. The dimethyl groups would likely cause some steric hindrance, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors like the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present would all play a role .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
848730-89-2 |
|---|---|
Fórmula molecular |
C25H26ClN5O2 |
Peso molecular |
463.97 |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26ClN5O2/c1-15-12-29(19-10-9-16(2)17(3)11-19)24-27-22-21(30(24)13-15)23(32)31(25(33)28(22)4)14-18-7-5-6-8-20(18)26/h5-11,15H,12-14H2,1-4H3 |
Clave InChI |
UVPZGGRPVCLNOY-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC(=C(C=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



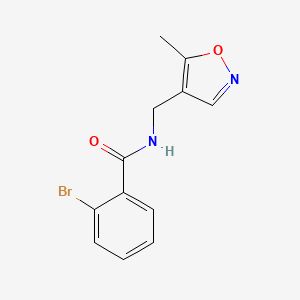
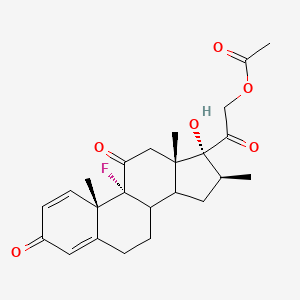
![N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide](/img/structure/B2838281.png)
![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)
![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)
![N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2838284.png)
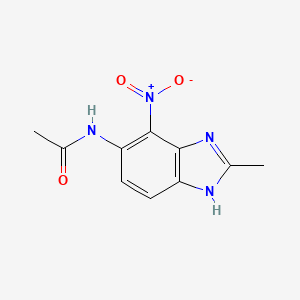
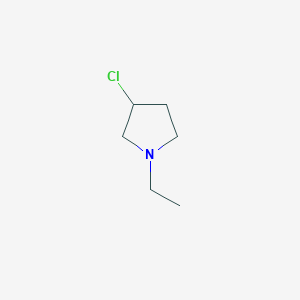

![2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2838297.png)
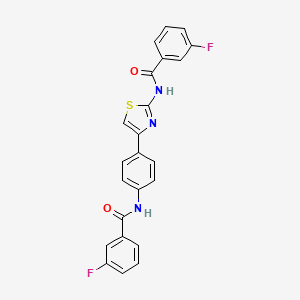
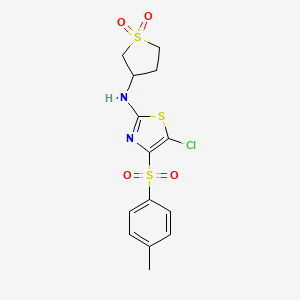
![Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838301.png)
